2-chloro-7H-purine-8(9H)-thione
CAS No.: 89364-07-8
Cat. No.: VC8388331
Molecular Formula: C5H3ClN4S
Molecular Weight: 186.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89364-07-8 |
|---|---|
| Molecular Formula | C5H3ClN4S |
| Molecular Weight | 186.62 g/mol |
| IUPAC Name | 2-chloro-7,9-dihydropurine-8-thione |
| Standard InChI | InChI=1S/C5H3ClN4S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) |
| Standard InChI Key | LDDARWDXQJUVNV-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC(=N1)Cl)NC(=S)N2 |
| Canonical SMILES | C1=C2C(=NC(=N1)Cl)NC(=S)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-7H-purine-8(9H)-thione (C₅H₃ClN₄S) belongs to the purine family, featuring a bicyclic structure comprising fused pyrimidine and imidazole rings. The chlorine atom at position 2 and the thione group at position 8 introduce distinct electronic and steric effects, influencing its reactivity and intermolecular interactions . The thione moiety (–C=S) at position 8 enhances hydrogen-bonding capacity, while the electron-withdrawing chlorine at position 2 modulates aromatic electrophilic substitution patterns .
Tautomerism and Resonance
Like other purine thiones, this compound exhibits tautomerism between the thione (8-thioxo) and thiol (8-mercapto) forms. Nuclear magnetic resonance (NMR) studies of analogous 8-thioxopurines suggest a preference for the thione tautomer in polar aprotic solvents, stabilized by resonance delocalization of the sulfur lone pairs into the purine π-system .
Spectroscopic Properties
Hypothetical spectroscopic data for 2-chloro-7H-purine-8(9H)-thione can be extrapolated from structurally related compounds:
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¹H NMR: A deshielded singlet at δ 8.5–8.7 ppm (H-6) due to anisotropic effects from the thione group .
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¹³C NMR: The C-8 carbon resonates at δ 175–180 ppm, characteristic of thiocarbonyl groups .
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IR: Strong absorption at 1,200–1,250 cm⁻¹ (C=S stretch) and 680–710 cm⁻¹ (C–Cl stretch) .
Synthesis and Functionalization
Direct Synthesis Pathways
The synthesis of 2-chloro-7H-purine-8(9H)-thione may follow methodologies developed for analogous 8-thioxopurines. A plausible route involves:
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Chlorination at Position 2: Treatment of 7H-purine-8(9H)-thione with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst .
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Thione Introduction: Reaction of 2-chloropurine with thiourea in ethanol under reflux, as demonstrated for 6-amino-7H-purine-8(9H)-thione derivatives .
Optimization Challenges
Regioselectivity during chlorination is critical. Studies on 6-chloropurine synthesis indicate that Lewis acids like SnCl₄ enhance electrophilic substitution at electron-rich positions . For 2-chloro derivatives, directing groups or protective strategies may be necessary to avoid competing reactions at N-7 or N-9 .
Post-Synthetic Modifications
The reactivity of 2-chloro-7H-purine-8(9H)-thione enables diverse functionalization:
Alkylation and Arylation
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N-7 vs. N-9 Selectivity: Alkylation with tert-butyl bromide under kinetic control favors N-7 substitution, while thermodynamic conditions promote N-9 products, as observed in 6-chloropurine analogs .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-6 (if unsubstituted) with aryl boronic acids, catalyzed by Pd(PPh₃)₄, could introduce aromatic groups for drug design applications .
Reactivity and Stability
Acid-Base Behavior
The thione group confers weak acidity (pKa ≈ 8–10), enabling deprotonation to form thiolate anions under basic conditions. Chlorine at position 2 enhances stability against nucleophilic displacement compared to bromine or iodine analogs .
Degradation Pathways
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Acidic Conditions: Protonation at N-7 leads to ring-opening reactions, as seen in 8-thioxotheophylline derivatives .
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Oxidative Stress: Exposure to H₂O₂ converts the thione to a sulfonic acid (–SO₃H), altering electronic properties .
Applications in Drug Discovery
Nucleoside Analog Development
2-Chloro-7H-purine-8(9H)-thione serves as a precursor for acyclic nucleoside analogs. Mitsunobu reactions with diols yield sulfanyl-linked nucleosides with antiviral potential, mimicking strategies used for 8-(methylsulfanyl)adenine derivatives .
Anticancer Activity
Chlorinated purines exhibit kinase inhibitory effects. Molecular docking studies suggest that the thione group chelates Mg²⁰ ions in ATP-binding pockets, a mechanism exploited by kinase inhibitors like imatinib .
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